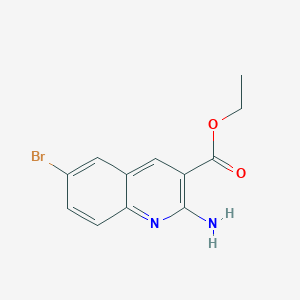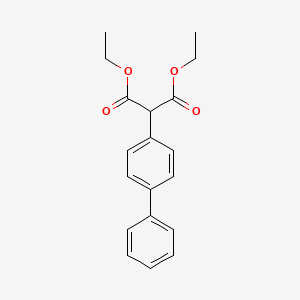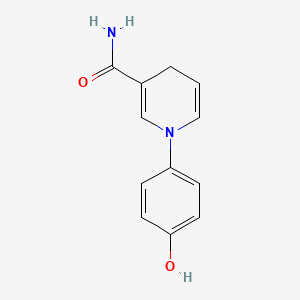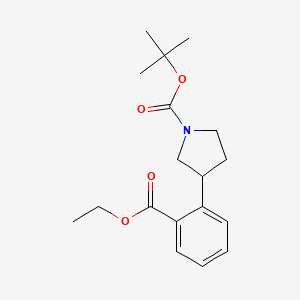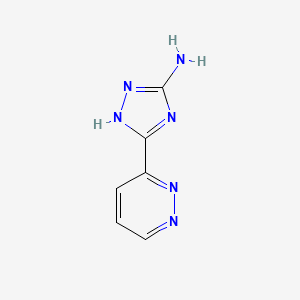
5-Amino-3-(3-pyridazinyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(3-pyridazinyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both pyridazine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-pyridazinyl)-1H-1,2,4-triazole typically involves the reaction of hydrazine derivatives with pyridazine carboxylic acids or their esters. One common method involves the cyclization of 3-hydrazinopyridazine with formic acid under reflux conditions . Another approach includes the use of p-toluenesulfonic acid as a catalyst in a solvent-free environment .
Industrial Production Methods
the principles of green chemistry, such as solvent-free reactions and the use of benign catalysts, are often employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(3-pyridazinyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
5-Amino-3-(3-pyridazinyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-3-(3-pyridazinyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its analgesic and anti-inflammatory effects. The compound’s ability to cross cellular membranes and interact with intracellular targets is attributed to its mesoionic nature .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-aryl-1-(6-chloropyridazin-3-yl)pyrazoles: These compounds share a similar pyridazine ring and exhibit comparable biological activities.
Thiadiazole derivatives: These compounds also contain nitrogen and sulfur atoms and are known for their broad spectrum of pharmacological properties.
Uniqueness
5-Amino-3-(3-pyridazinyl)-1H-1,2,4-triazole is unique due to its specific combination of pyridazine and triazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6N6 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
5-pyridazin-3-yl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H6N6/c7-6-9-5(11-12-6)4-2-1-3-8-10-4/h1-3H,(H3,7,9,11,12) |
InChI Key |
BVNMTFNZRLKQRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)C2=NC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13682405.png)
![6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B13682406.png)
![Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13682412.png)
![5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13682416.png)


![Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13682433.png)

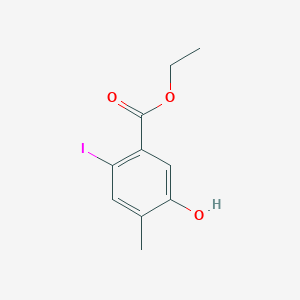
![2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)
